molecular formula C17H14NNaO3S B3183034 2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt CAS No. 53313-85-2

2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt

Cat. No. B3183034
CAS RN: 53313-85-2
M. Wt: 335.4 g/mol
InChI Key: QZZGQOXRGFDEJP-UHFFFAOYSA-M
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Description

“2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt”, also known as Sodium 6-(p-toluidino)-2-naphthalenesulfonate or TNS, is a compound with the empirical formula C17H14NNaO3S and a molecular weight of 335.35 . It is used as a fluorescent probe .


Molecular Structure Analysis

The molecular structure of this compound includes a naphthalene ring, which is a type of polycyclic aromatic hydrocarbon, substituted with a sulfonic acid group and a p-toluidino group . The presence of these groups can significantly influence the compound’s properties and reactivity.


Physical And Chemical Properties Analysis

This compound is slightly soluble in water . It has a molecular weight of 335.35 . More specific physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Application 1: Fluorescent Probe for Flocculation Studies

  • Scientific Field : Colloid and Polymer Science .
  • Summary of the Application : TNS is used as a fluorescent probe for flocculation studies of cationic potato amylopectin and nanosized silica particles . It fluoresces strongly when bound to certain proteins and polymers, but weakly in aqueous solutions .
  • Methods of Application or Experimental Procedures : The reversible association of TNS is used to monitor the binding of anionic nanosized silica particles (NSP) to cationic potato amylopectin starch (CApS) through the decreasing fluorescence emission as TNS is competitively released by the particle binding . Steady-state fluorescence measurements at different mixing ratios of CApS and NSP provide data on the equilibrium binding .
  • Results or Outcomes : The isotherm derived is used to establish the fact that the most efficient flocculation between CApS and NSP occurs when the polymer coils are nearly saturated by NSP, but still have positively charged parts left . This supports a patch-flocculation mechanism . Stopped-flow experiments show that NSP binding to CApS occurs within a few milliseconds .

Application 2: Fluorescent Probe for Protein Studies

  • Scientific Field : Biochemistry .
  • Summary of the Application : TNS is used as a fluorescent probe in the study of protein conformation . It is particularly useful in studying the interaction between TNS and other small ligands with proteins like β-lactoglobulin .
  • Methods of Application or Experimental Procedures : The fluorescence of TNS increases upon binding to hydrophobic regions of proteins. This property is used to monitor changes in protein conformation or the binding of other ligands .
  • Results or Outcomes : The results of these studies can provide valuable insights into protein structure and function, as well as the interactions between proteins and other molecules .

Application 3: Catalyst in Organic Synthesis

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : TNS can be used as a catalyst in various organic synthesis reactions .
  • Methods of Application or Experimental Procedures : TNS can be used in esterification, acylation, alkylation, and condensation reactions in organic synthesis .
  • Results or Outcomes : The use of TNS as a catalyst can improve the efficiency of these reactions and lead to higher yields .

Application 4: Hydrogen Ion Absorbent

  • Scientific Field : Chemistry .
  • Summary of the Application : TNS can be used as a hydrogen ion absorbent .
  • Methods of Application or Experimental Procedures : It is used in catalyzing hydrogenation reactions, oxidation reactions, and dye reduction reactions .
  • Results or Outcomes : The use of TNS as a hydrogen ion absorbent can improve the efficiency of these reactions .

Application 5: Catalyst in Organic Synthesis

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : TNS can be used as a catalyst in various organic synthesis reactions .
  • Methods of Application or Experimental Procedures : TNS can be used in esterification, acylation, alkylation, and condensation reactions in organic synthesis .
  • Results or Outcomes : The use of TNS as a catalyst can improve the efficiency of these reactions and lead to higher yields .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

sodium;6-(4-methylanilino)naphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S.Na/c1-12-2-6-15(7-3-12)18-16-8-4-14-11-17(22(19,20)21)9-5-13(14)10-16;/h2-11,18H,1H3,(H,19,20,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZGQOXRGFDEJP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14NNaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt

CAS RN

53313-85-2
Record name 2-(p-Toluidino)naphthalene-6-sulfonicacid sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Szkudlarek, M Maciążek-Jurczyk, M Chudzik… - … Acta Part A: Molecular …, 2016 - Elsevier
The modification of human serum albumin (HSA) structure by non-enzymatic glycation is one of the underlying factors that contribute to the development of complications of diabetes …
Number of citations: 28 www.sciencedirect.com
H Levine Iii - Archives of biochemistry and biophysics, 2002 - Elsevier
The venerable fluorescent probe of protein hydrophobic regions, 4,4 ′ -dianilino-1,1 ′ -binaphthyl-5,5 ′ -disulfonate (bis-ANS), unexpectedly increases in fluorescence with soluble β(…
Number of citations: 95 www.sciencedirect.com
AML Monte, M Goldman, ML Smedema… - Medical …, 2001 - Taylor & Francis
During a randomized double-blind placebo-controlled study testing the efficacy of itraconazole for prophylaxis of systemic and mucosal fungal infections in patients with acquired …
Number of citations: 5 www.tandfonline.com
A Biswas, B Wang, M Miyagi, RH Nagaraj - Biochemical Journal, 2008 - portlandpress.com
α-Crystallin prevents protein aggregation under various stress conditions through its chaperone-like properties. Previously, we demonstrated that MGO (methylglyoxal) modification of αA…
Number of citations: 26 portlandpress.com

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